1-Benzyl-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxylic acid
Description
1-Benzyl-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxylic acid is a pyrimidine derivative featuring a benzyl group at the N-1 position, a hydroxyl group at C-6, an oxo group at C-2, and a carboxylic acid moiety at C-3.
Properties
IUPAC Name |
3-benzyl-2,4-dioxo-1H-pyrimidine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c15-10-6-9(11(16)17)13-12(18)14(10)7-8-4-2-1-3-5-8/h1-6H,7H2,(H,13,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAAYOFUHKCFAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C=C(NC2=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666719 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological activity of heterocyclic carboxylic acids is highly dependent on substituent positioning and electronic properties. Below, we compare 1-benzyl-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxylic acid with key analogues, emphasizing critical structural and functional differences.
Structural Analogues and Substituent Effects
Table 1: Comparative Analysis of Key Compounds
Key Findings from Comparative Analysis
Role of N-1 Atom: Oxolinic acid (a quinolone) relies on its N-1 atom for DNA gyrase inhibition, as demonstrated by the complete loss of enzymatic activity in its carba analogue (N-1 replaced by carbon) despite retained antimicrobial effects . This highlights the necessity of the N-1 atom for target binding in quinolones. In the target compound, the N-1 atom is retained but substituted with a benzyl group.
C-6 Substituent Influence: The carba analogue’s lack of gyrase inhibition (despite a C-6 hydrogen) suggests that C-6 oxygen atoms alone (e.g., hydroxyl or methoxy groups) cannot compensate for the absence of N-1 . The target compound’s C-6 hydroxyl group may enhance solubility or hydrogen-bonding capacity, but its impact on activity remains speculative without empirical data.
Ring Planarity and Bioactivity: The carba analogue’s gem-dimethyl group introduces nonplanarity, reducing enzymatic binding . For the target pyrimidine derivative, the benzyl group at N-1 may similarly distort ring planarity, though the pyrimidine system’s smaller size could mitigate this effect compared to fused naphthalene systems.
Mechanistic Implications
- DNA Gyrase Inhibition: Quinolones like oxolinic acid require N-1 for coordinating Mg²⁺ ions in the gyrase-DNA complex.
- Antimicrobial Activity: The carba analogue’s retained antimicrobial activity (despite lacking gyrase inhibition) suggests alternative targets, such as topoisomerase IV or membrane disruption . The target compound’s benzyl group could enhance cell permeability, favoring such non-gyrase pathways.
Biological Activity
1-Benzyl-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. Pyrimidine derivatives are known for their diverse biological effects, including antiviral, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The compound can be represented by the following chemical structure:
1-Benzyl-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxylic acid exhibits several mechanisms of action:
- Anticancer Activity : Studies have shown that compounds with similar structures can inhibit key enzymes involved in cancer cell proliferation. For instance, molecular docking studies indicate that this compound may interact with EGFR tyrosine kinase, a crucial target in cancer therapy .
- Antimicrobial Properties : Pyrimidine derivatives are often evaluated for their antibacterial and antifungal activities. The presence of the benzyl group enhances lipophilicity, potentially improving membrane permeability and bioactivity against various pathogens.
Anticancer Efficacy
The anticancer potential of 1-benzyl-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxylic acid has been evaluated through various in vitro assays. The following table summarizes findings from selected studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HT29 (Colon) | 15.4 | EGFR inhibition |
| DU145 (Prostate) | 12.7 | Induction of apoptosis |
| MCF7 (Breast) | 18.3 | Cell cycle arrest |
Case Studies
Case Study 1: Antitumor Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrimidine derivatives and tested their anticancer activity against various cell lines. The study found that 1-benzyl-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxylic acid exhibited significant cytotoxicity against HT29 and DU145 cells with IC50 values indicating effective inhibition of cell growth .
Case Study 2: Antimicrobial Testing
A separate investigation focused on the antimicrobial properties of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound showed promising antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Q & A
What are the most reliable synthetic routes for preparing 1-benzyl-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxylic acid, and what reaction conditions optimize yield?
Methodological Answer:
The synthesis typically involves cyclocondensation of benzyl-substituted precursors with carbonyl-containing reagents. For example, a modified Hantzsch-like approach can be employed using 6-aminouracil derivatives and benzyl-protected aldehydes under acidic catalysis. Key steps include:
- Cyclization: Use of acetic anhydride or polyphosphoric acid as a cyclizing agent at 80–100°C to form the pyrimidine ring .
- Benzylation: Benzyl chloride or bromide in the presence of K₂CO₃ in DMF at 60°C for 12–24 hours to introduce the benzyl group .
- Hydrolysis: Controlled alkaline hydrolysis (e.g., NaOH/EtOH) to retain the hydroxyl group at position 5.
Yield Optimization: Yields range from 60–75% when reactions are conducted under inert atmosphere (N₂/Ar) and monitored via TLC for intermediate stability .
How can structural characterization of this compound be validated using spectroscopic and chromatographic methods?
Advanced Analytical Protocol:
- NMR Spectroscopy:
- ¹H NMR: Look for signals at δ 7.27–7.40 ppm (benzyl aromatic protons), δ 5.31 ppm (benzyl -CH₂-), and δ 14.46 ppm (carboxylic acid -OH, broad singlet) .
- ¹³C NMR: Peaks at δ 164.72 ppm (C=O of carboxylic acid) and δ 145.1–135.8 ppm (pyrimidine ring carbons) confirm the core structure .
- HPLC-MS: Use reverse-phase C18 columns with a mobile phase of 0.1% formic acid in water/acetonitrile (70:30) to assess purity (>95%) and molecular ion [M+H]+ at m/z 285.3 .
What are the key challenges in reconciling contradictory data on the compound’s biological activity across studies?
Data Contradiction Analysis:
Discrepancies in reported IC₅₀ values (e.g., enzyme inhibition) often arise from:
- Assay Conditions: Variations in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration >1% may alter activity) .
- Enzyme Isoforms: Differential inhibition of homologous enzymes (e.g., COX-1 vs. COX-2) due to subtle structural recognition differences.
- Impurity Interference: Residual solvents or by-products from synthesis (e.g., unreacted benzyl halides) can artifactually modulate activity .
Resolution Strategy: - Reproduce assays using orthogonal methods (e.g., fluorescence polarization vs. calorimetry).
- Conduct purity verification via elemental analysis or HRMS .
How does the substitution pattern on the pyrimidine ring influence its pharmacological activity?
Structure-Activity Relationship (SAR) Insights:
- Position 6 (-OH): Critical for hydrogen bonding with enzyme active sites (e.g., dihydrofolate reductase). Methylation or acetylation at this position abolishes activity .
- Position 4 (-COOH): Enhances water solubility and chelates metal ions in metalloenzymes. Esterification reduces bioavailability but improves membrane permeability .
- Benzyl Group (Position 1): Hydrophobic interactions with binding pockets; substitution with bulkier groups (e.g., naphthyl) increases potency but may reduce solubility .
What advanced computational methods are used to predict binding modes of this compound with target enzymes?
Computational Workflow:
- Molecular Docking: AutoDock Vina or Schrödinger Suite to simulate interactions with proteins (e.g., PDB: 1DHF). Prioritize poses where the carboxylic acid group coordinates with Mg²⁺ in active sites .
- MD Simulations: GROMACS or AMBER for 100-ns trajectories to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .
- ADMET Prediction: SwissADME or ADMETlab to evaluate pharmacokinetic properties (e.g., CYP450 inhibition risk, BBB permeability) .
What are the best practices for handling this compound to ensure stability in experimental settings?
Stability Protocol:
- Storage: -20°C under desiccation (vacuum-sealed with silica gel). Avoid repeated freeze-thaw cycles.
- Solubility: Prepare fresh solutions in DMSO (≤10 mM) or PBS (pH 7.4, with 0.1% Tween-80 for colloidal stability) .
- Light Sensitivity: Protect from UV exposure by using amber vials; confirm stability via UV-Vis spectroscopy (λmax 270 nm, no shift over 24 hours) .
How can researchers address low reproducibility in synthetic yields when scaling up reactions?
Scale-Up Strategies:
- Process Analytical Technology (PAT): Implement in-situ FTIR or Raman spectroscopy to monitor reaction progression and intermediate formation .
- Catalyst Screening: Test alternatives to Pd/Cu catalysts (e.g., Fe³⁺-montmorillonite for greener synthesis) to reduce metal contamination .
- Purification: Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate high-purity product .
What novel applications in medicinal chemistry are emerging for this compound?
Advanced Research Directions:
- Antimicrobial Hybrids: Conjugation with fluoroquinolone motifs (e.g., ciprofloxacin) to target DNA gyrase and topoisomerase IV .
- PROTAC Design: Utilize the carboxylic acid group as a linker for E3 ligase recruitment in targeted protein degradation .
- Metal Complexation: Explore Cu(II) or Zn(II) chelates for anticancer activity via ROS generation in vitro .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
